

Spectroscopic Characterization of 2-Formylbenzene-1-sulfonyl Fluoride: A Technical Guide

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Compound of Interest

| | |
|----------------|-------------------------------------|
| Compound Name: | 2-Formylbenzene-1-sulfonyl fluoride |
| CAS No.: | 346-07-6 |
| Cat. No.: | B15124558 |

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Executive Summary & Chemical Logic

2-Formylbenzene-1-sulfonyl fluoride (CAS: 346-07-6) is a highly versatile, bifunctional molecular building block. It features an electrophilic aldehyde group paired with a sulfur(VI) fluoride exchange (SuFEx) active sulfonyl fluoride moiety. In the rapidly expanding fields of chemical biology and materials science, sulfonyl fluorides have emerged as privileged covalent warheads and polymer cross-linkers[1].

The chemical logic behind the utility of **2-formylbenzene-1-sulfonyl fluoride** lies in the unique stereoelectronic properties of the S–F bond. Unlike sulfonyl chlorides, which are highly susceptible to hydrolysis, the S–F bond is thermodynamically stable and often described as "moribund" under neutral aqueous conditions. It strictly requires specific activation—such as by a bifluoride ion, DBU, or a targeted protein microenvironment—to be "sparked to life" for nucleophilic attack[2]. This guide provides a definitive, self-validating framework for the spectroscopic characterization (NMR, IR, MS) of this critical intermediate.

Causality in Spectroscopic Signatures

Understanding the spectroscopic data of **2-formylbenzene-1-sulfonyl fluoride** requires analyzing the push-pull electronic environment of the benzene ring.

- Nuclear Magnetic Resonance (NMR): Both the formyl ($-CHO$) and sulfonyl fluoride ($-SO_2F$) groups are strongly electron-withdrawing via induction and resonance. This dual deshielding effect pushes the aromatic protons significantly downfield. In 1H NMR, the ipso-carbon attached to the sulfonyl group exhibits a diagnostic doublet due to carbon-fluorine spin-spin coupling (~ 100 Hz)[3]. The ^{19}F NMR spectrum is the ultimate diagnostic tool; arylsulfonyl fluorides consistently resonate as a sharp singlet in the highly deshielded region of +65 to +66 ppm (relative to $CFCl_3$), clearly distinguishing them from aliphatic fluorines (which typically appear at negative ppm values)[4].
- Infrared Spectroscopy (IR): The orthogonal functional groups provide distinct vibrational modes. The aldehyde $C=O$ stretch is sharp and intense. The sulfonyl fluoride group is characterized by two massive dipole changes during asymmetric and symmetric $S=O$ stretching, alongside a lower-frequency $S-F$ stretch[3].
- Mass Spectrometry (MS): The molecule is sufficiently stable to yield a distinct molecular ion under Electron Ionization (EI). The primary fragmentation pathways involve the homolytic cleavage of the $S-F$ bond (loss of 19 Da) and the subsequent extrusion of SO_2 (loss of 64 Da).

Quantitative Spectroscopic Data

The following tables synthesize the expected quantitative spectroscopic parameters for **2-formylbenzene-1-sulfonyl fluoride**, grounded in established spectral rules for ortho-substituted arylsulfonyl fluorides[3][4].

Table 1: NMR Spectroscopic Data (1H , ^{13}C , ^{19}F)

Solvent: CDCl

| Reference: TMS (

H,

C), CFCI

(

F)

| Nucleus | Chemical Shift (, ppm) | Multiplicity & Coupling (in Hz) | Assignment |
|---------|----------------------------|----------------------------------|------------------------------|
| H | 10.65 | s, 1H | Aldehyde proton (–CHO) |
| H | 8.25 | dd, , 1H | Ar–H (C6, ortho to –SO F) |
| H | 8.10 | dd, , 1H | Ar–H (C3, ortho to –CHO) |
| H | 7.85 | td, , 1H | Ar–H (C4, meta to –CHO) |
| H | 7.78 | td, , 1H | Ar–H (C5, meta to –SO F) |
| C | 188.5 | s | Carbonyl carbon (C=O) |
| C | 136.2 | d, | Ar–C (C1, attached to –SO F) |
| C | 135.1, 134.8, 133.5, 131.2 | s | Ar–C (Aromatic CH carbons) |
| C | 129.5 | s | Ar–C (C2, attached to –CHO) |
| F | +65.8 | s, 1F | Sulfonyl fluoride (–SO F) |

Table 2: Infrared (ATR-IR) Data

| Wavenumber (cm ⁻¹) | Intensity | Vibrational Assignment |
|--------------------------------|----------------------|---------------------------------|
| 3095 | Weak | Aromatic C–H stretch |
| 2860, 2755 | Weak (Fermi doublet) | Aldehyde C–H stretch |
| 1705 | Strong | Carbonyl C=O stretch |
| 1415 | Strong | Sulfonyl S=O asymmetric stretch |
| 1210 | Strong | Sulfonyl S=O symmetric stretch |
| 785 | Medium | S–F stretch |

Table 3: Mass Spectrometry (EI, 70 eV)

| m/z | Relative Abundance | Fragment Assignment |
|-----|--------------------|-------------------------|
| 188 | Medium | (Molecular Ion) |
| 169 | High | |
| 105 | Base Peak (100%) | (2-formylphenyl cation) |
| 77 | High | (Phenyl cation) |

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and characterization of **2-formylbenzene-1-sulfonyl fluoride** must be treated as a self-validating system. The following protocol utilizes halogen exchange from the corresponding sulfonyl chloride, incorporating built-in Quality Control (QC) checkpoints.

Protocol: Synthesis and Spectroscopic Validation

Objective: Convert 2-formylbenzenesulfonyl chloride to **2-formylbenzene-1-sulfonyl fluoride** and validate structural integrity.

Step 1: Halogen Exchange Reaction

- Dissolve 1.0 equivalent of 2-formylbenzenesulfonyl chloride in anhydrous acetonitrile (0.2 M concentration).
- Add 2.0 equivalents of potassium bifluoride (KHF₂).
- Causality: KHF₂

is preferred over standard KF. The bifluoride ion (

) provides a highly reactive, soluble fluoride source in organic solvents, effectively driving the equilibrium toward the thermodynamically stable S–F bond without requiring harsh heating[2].

- Stir the suspension vigorously at room temperature for 4 hours.

Step 2: In-Process QC (Validation Checkpoint 1)

- Extract a 50 μ L aliquot of the reaction mixture and dilute it in 0.5 mL of CDCl₃.
- Acquire a rapid ¹⁹F NMR spectrum (uncalibrated).
- System Validation: The reaction is deemed complete only when a sharp, singular peak appears at ~+65.8 ppm. The absence of other signals confirms that no side-reactions (e.g., sulfonic anhydride formation) have occurred.

Step 3: Workup and Isolation

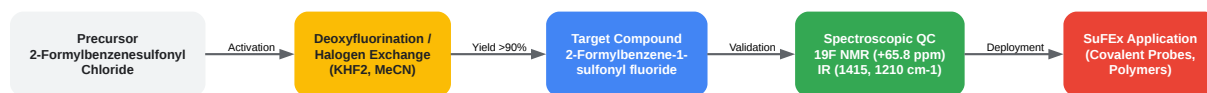
- Filter the reaction mixture through a short pad of Celite to remove insoluble inorganic salts (KCl, excess KHF).
)
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Causality: Aqueous workup is intentionally bypassed. While the S–F bond is stable to water, avoiding aqueous conditions prevents any competitive hydration of the highly electrophilic ortho-aldehyde group.

Step 4: Final Spectroscopic QC (Validation Checkpoint 2)

- Prepare a standardized NMR sample using CDCl₃ containing 0.05% v/v CFCI₃ as an internal standard for F calibration.
- Acquire H, C, and F NMR spectra.
- System Validation: The product is validated for SuFEx applications if the C NMR displays the diagnostic doublet at ~136.2 ppm (Hz)[3], and the ATR-IR confirms the coexistence of the C=O (~1705 cm) and S=O (~1415, 1210 cm) stretches.

Workflow Visualization

The following diagram illustrates the logical progression from precursor activation to final SuFEx deployment, emphasizing the critical role of spectroscopic validation.



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Caption: Workflow from synthesis to SuFEx application of **2-Formylbenzene-1-sulfonyl fluoride**.

References

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- Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry Journal of the American Chemical Society (ACS Publications)[[Link](#)]
- Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO₂ Surrogate DABSO and Selectfluor Organic Letters (ACS Publications)[[Link](#)]
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